molecular formula C18H24N2O B12920424 2-(4-Ethoxyphenyl)-5-hexylpyrimidine CAS No. 57202-25-2

2-(4-Ethoxyphenyl)-5-hexylpyrimidine

Cat. No.: B12920424
CAS No.: 57202-25-2
M. Wt: 284.4 g/mol
InChI Key: BATOCZDAPFKOTO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-hexylpyrimidine is an organic compound belonging to the pyrimidine family It features a pyrimidine ring substituted with a 4-ethoxyphenyl group at the 2-position and a hexyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-hexylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and hexylamine.

    Formation of Intermediate: The 4-ethoxybenzaldehyde undergoes a condensation reaction with hexylamine to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization with a suitable reagent, such as guanidine or urea, to form the pyrimidine ring.

    Final Product: The resulting product is this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(4-Ethoxyphenyl)-5-hexylpyrimidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Ethoxyphenyl)-5-hexylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-5-hexylpyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-5-hexylpyrimidine: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-Ethoxyphenyl)-5-methylpyrimidine: Similar structure with a methyl group instead of a hexyl group.

    2-(4-Ethoxyphenyl)-5-phenylpyrimidine: Similar structure with a phenyl group instead of a hexyl group.

Uniqueness

2-(4-Ethoxyphenyl)-5-hexylpyrimidine is unique due to the combination of its ethoxyphenyl and hexyl substituents. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

57202-25-2

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-hexylpyrimidine

InChI

InChI=1S/C18H24N2O/c1-3-5-6-7-8-15-13-19-18(20-14-15)16-9-11-17(12-10-16)21-4-2/h9-14H,3-8H2,1-2H3

InChI Key

BATOCZDAPFKOTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC

Origin of Product

United States

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